

Optimal Staining of Apoptotic Cells with FITC-C6-DEVD-FMK: A Detailed Guide

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Compound of Interest

Compound Name: *Fitc-C6-devd-fmk*

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For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of **FITC-C6-DEVD-FMK**, a fluorescently labeled inhibitor of caspase-3, for the detection of apoptotic cells. Adherence to these guidelines will ensure reproducible and reliable results in your research and drug development endeavors.

FITC-C6-DEVD-FMK is a cell-permeable, non-toxic reagent that irreversibly binds to activated caspase-3, a key executioner caspase in the apoptotic pathway.^{[1][2][3][4]} The fluorescein isothiocyanate (FITC) label allows for the direct detection of apoptotic cells by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.^[5]

I. Quantitative Data Summary

The optimal concentration of **FITC-C6-DEVD-FMK** can vary depending on the cell type and specific experimental conditions. Therefore, a titration experiment is highly recommended to determine the ideal concentration for your specific application. However, the following tables provide a summary of commonly used concentrations and incubation parameters as a starting point.

Table 1: Stock Solution Preparation

Component	Solvent	Recommended Stock Concentration	Storage Conditions
FITC-C6-DEVD-FMK	DMSO	2-5 mM or a 250X solution	Store at -20°C, protected from light and moisture.

Table 2: Working Concentration and Incubation Parameters

Application	Recommended Starting Dilution	Incubation Time	Incubation Temperature
Cell Staining for Flow Cytometry or Fluorescence Microscopy	1:250 dilution of a 250X stock solution or 1 µL of reagent per 300 µL of cell suspension	30-60 minutes	37°C with 5% CO ₂
Fluorescence Plate Reader Assay	1:250 dilution of a 250X stock solution	30-60 minutes	37°C with 5% CO ₂

Table 3: Instrument Settings for Detection

Detection Method	Excitation Wavelength (Ex)	Emission Wavelength (Em)
Fluorescence Microscopy	FITC filter set	~516 nm
Flow Cytometry	~488 nm laser (FL-1 channel)	~535 nm
Fluorescence Plate Reader	~485 nm	~535 nm

II. Experimental Protocols

This section provides a detailed, step-by-step protocol for staining cells with **FITC-C6-DEVD-FMK**.

A. Reagent Preparation

- **FITC-C6-DEVD-FMK** Stock Solution: Prepare a 2-5 mM or a 250X stock solution of **FITC-C6-DEVD-FMK** in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
- Wash Buffer: A common wash buffer is Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. Alternatively, a wash buffer may be provided with a kit.
- 10X Apoptosis Buffer (if required by kit): To prepare a 1X working solution, dilute the 10X stock 1:10 with deionized water.

B. Cell Staining Protocol

- Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent. For a negative control, incubate a separate culture of cells without the inducing agent. An additional control can be prepared by treating induced cells with a pan-caspase inhibitor, such as Z-VAD-FMK, to block caspase activation.
- Cell Preparation: Harvest the cells and adjust the cell density to 1×10^6 cells/mL in your culture medium.
- Staining:
 - Method 1 (Dilution Factor): Add the 250X **FITC-C6-DEVD-FMK** stock solution to the cell suspension at a 1:250 ratio (e.g., 2 μ L of stock solution to 500 μ L of cell suspension).
 - Method 2 (Fixed Volume): Add 1 μ L of the **FITC-C6-DEVD-FMK** reagent to 300 μ L of the cell suspension.
- Incubation: Incubate the cells for 30 to 60 minutes at 37°C in a 5% CO₂ incubator.
- Washing:
 - Centrifuge the cells at 3000 rpm for 5 minutes and discard the supernatant.
 - Resuspend the cell pellet in 0.5 mL of Wash Buffer and centrifuge again.
 - Repeat the wash step to ensure the removal of any unbound probe.

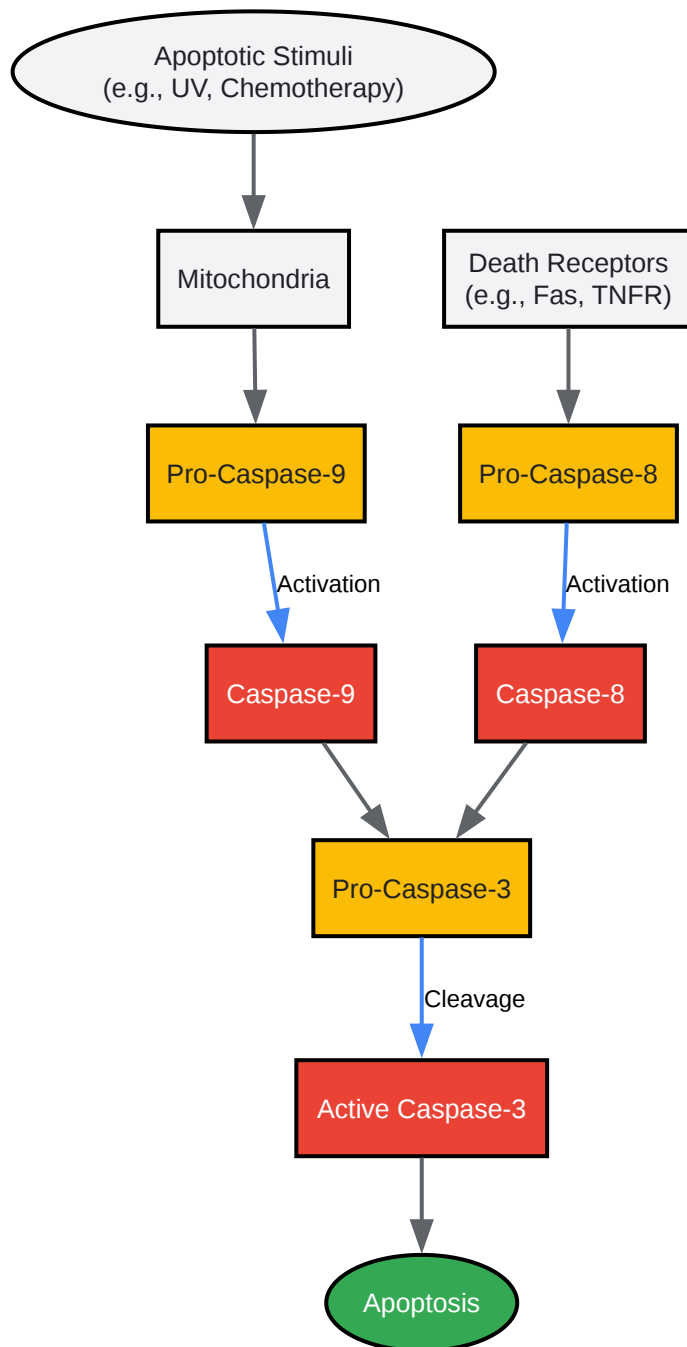
C. Data Acquisition

- **Flow Cytometry:** Resuspend the final cell pellet in 300 μ L of Wash Buffer. Analyze the cells using a flow cytometer with an excitation wavelength of 488 nm and detect the emission in the FL-1 channel (~535 nm).
- **Fluorescence Microscopy:** Resuspend the final cell pellet in 100 μ L of Wash Buffer. Place a drop of the cell suspension onto a microscope slide and cover it with a coverslip. Observe the cells using a fluorescence microscope equipped with a FITC filter set. Apoptotic cells will exhibit bright green fluorescence.
- **Fluorescence Plate Reader:** Resuspend the cells in a suitable buffer and transfer to a black microtiter plate. Measure the fluorescence intensity with an excitation wavelength of approximately 485 nm and an emission wavelength of around 535 nm.

III. Visualizations

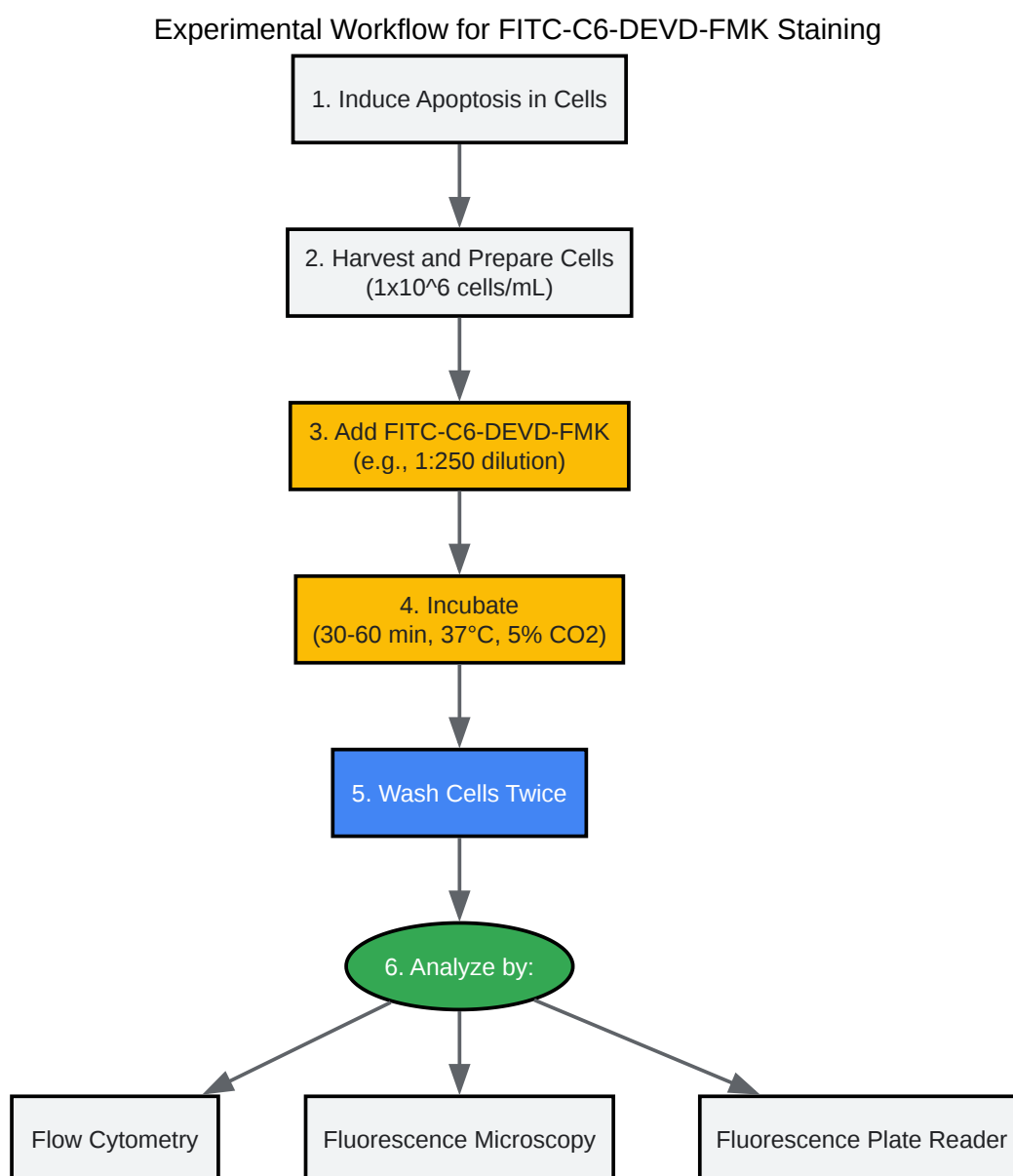
Signaling Pathway

Apoptosis Signaling Pathway and Caspase-3 Activation

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Caption: Caspase-3 activation in apoptosis.

Experimental Workflow



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Caption: **FITC-C6-DEVD-FMK** staining workflow.

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